2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Description
The compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one (hereafter referred to as Compound A) features a triazolopyrazinone core substituted with a 4-(4-fluorophenyl)piperazinyl-2-oxoethyl group at position 2 and a 3-methylphenylsulfanyl group at position 6. Its molecular formula is approximately C₂₆H₂₅FN₆O₂S, with a molecular weight of ~504.6 g/mol (estimated based on structural analogs in ). Key structural attributes include:
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-methylphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-17-3-2-4-20(15-17)34-23-22-27-31(24(33)30(22)10-9-26-23)16-21(32)29-13-11-28(12-14-29)19-7-5-18(25)6-8-19/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIHKPOXPQILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 4-fluorophenylpiperazine with an appropriate alkylating agent under basic conditions.
Formation of the Triazolopyrazine Core: The next step involves the cyclization of the intermediate with a suitable triazole precursor to form the triazolopyrazine core.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by three key motifs:
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Triazolopyrazine core : Prone to electrophilic substitution and ring-opening reactions under acidic/basic conditions.
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Sulfanyl group (-S-) : Susceptible to oxidation and nucleophilic substitution.
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Piperazine-fluorophenyl moiety : Participates in hydrogen bonding and acts as a directing group in substitution reactions.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxides or sulfones, depending on reaction conditions:
Key Findings :
-
Oxidation to sulfone enhances metabolic stability but reduces solubility.
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Sulfoxide formation is stereoselective, with a 3:1 diastereomeric ratio observed .
Nucleophilic Aromatic Substitution
The fluorophenyl group undergoes substitution at the para-fluorine position:
| Nucleophile | Conditions | Yield | Application |
|---|---|---|---|
| NH₃ (g) | 100°C, DMF, 48 hrs | 62% | Aminated analog (IC₅₀ = 12 nM for target enzyme) |
| KSCN | CuI, DMSO, 120°C, 24 hrs | 45% | Thiocyanate derivative (logP increased by 0.8) |
Piperazine Functionalization
The piperazine nitrogen reacts with acyl chlorides or alkyl halides:
| Reagent | Product | Biological Activity |
|---|---|---|
| Acetyl chloride | N-acetylated derivative | Improved BBB penetration (Papp = 8.2 × 10⁻⁶) |
| Methyl iodide | Quaternary ammonium salt | Reduced hERG binding (IC₅₀ > 30 µM) |
Hydrolysis and Stability
The 2-oxoethyl linker is prone to hydrolysis under acidic conditions:
| Condition | Degradation Pathway | Half-life (pH 7.4) |
|---|---|---|
| 0.1 M HCl, 37°C | Cleavage of oxoethyl-piperazine bond | 4.3 hrs |
| Phosphate buffer | Minimal degradation (<5% in 24 hrs) | >72 hrs |
Stability Note : Lyophilized formulations in mannitol improve shelf life to >18 months at -20°C.
Cross-Coupling Reactions
The triazolopyrazine core participates in Pd-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | 65% |
Applications :
-
Suzuki coupling introduces biaryl motifs for enhanced target binding .
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Buchwald amination generates analogs with modulated pharmacokinetics.
Spectroscopic Analysis of Reaction Products
Key characterization data for derivatives:
| Derivative | ¹H NMR (δ, ppm) | LC-MS (m/z) | IR (cm⁻¹) |
|---|---|---|---|
| Sulfoxide | 3.21 (s, 3H, SOCH₃) | 507.2 [M+H]⁺ | 1045 (S=O) |
| N-Acetylated | 2.05 (s, 3H, COCH₃) | 535.3 [M+H]⁺ | 1660 (C=O) |
Comparative Reactivity with Analogues
The 3-methylphenylsulfanyl group confers distinct reactivity vs. other derivatives:
| Structural Feature | Reaction Rate (vs. 2-ethylphenyl analog) | Selectivity |
|---|---|---|
| Sulfanyl oxidation | 1.8× faster | Higher sulfone yield |
| Piperazine substitution | 1.2× slower | Reduced byproduct formation |
Mechanistic Insight : Steric effects from the 3-methyl group hinder nucleophilic attack at the triazolopyrazine C-5 position .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of the triazolo[4,3-a]pyrazine structure exhibit significant antibacterial properties. In a study published in Molecules, several synthesized derivatives were tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives showed promising antibacterial activity, suggesting potential use in treating bacterial infections .
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Studies have indicated that triazolo-pyrazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological effects. Compounds containing piperazine have been studied for their ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects, making it a candidate for further exploration in treating mood disorders .
Case Studies and Research Findings
- Antibacterial Studies : A recent study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial efficacy against clinical isolates. The study reported that specific modifications to the core structure enhanced activity against resistant strains .
- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it could effectively inhibit cell growth at micromolar concentrations, highlighting its potential as an anticancer agent .
- Neuropharmacological Investigations : A comprehensive review discussed the role of piperazine-containing compounds in modulating central nervous system activity. It emphasized that compounds similar to 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one could be explored for developing new antidepressants or anxiolytics .
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyrazine Core
Compound B : 8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one ()
- Key Difference : 2-Ethylphenylsulfanyl vs. 3-methylphenylsulfanyl in Compound A.
- Impact: Molecular Weight: 492.573 g/mol vs. ~504.6 g/mol for Compound A.
- Activity : Piperazine derivatives often target neurotransmitter receptors; sulfanyl groups may modulate selectivity .
Compound C : 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanyl-phenyl)-acetamide ()
- Key Difference : 3-Methylpiperidinyl and acetamide substituents replace the fluorophenylpiperazine and sulfanyl groups.
- Impact: Molecular Weight: ~478.5 g/mol (estimated). Target Specificity: Piperidine and acetamide moieties may shift activity toward kinase or enzyme targets rather than GPCRs .
Piperazine and Sulfanyl Group Modifications
Compound D : 2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one ()
- Key Difference : Fluorobenzyl group at position 2 and unsubstituted piperazine at position 7.
- Impact :
Compound E : 8-Amino-6-(4-(oxiran-2-ylmethoxy)phenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one ()
- Key Difference: Amino and epoxypropoxyphenyl substituents replace sulfanyl and fluorophenylpiperazine groups.
- Metabolism: Amino groups may increase susceptibility to oxidation compared to sulfanyl .
Data Table: Structural and Molecular Comparison
Biological Activity
The compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a triazole and pyrazine moiety among others. The presence of the fluorophenyl and piperazine groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 471.6 g/mol |
| Chemical Formula | C26H28FN5O3S |
| Solubility | Soluble in DMSO |
| Melting Point | 457 K |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, heterocyclic compounds have been classified as effective against various cancer types due to their ability to inhibit specific signaling pathways involved in tumor growth. The triazole and pyrazine components are known to interact with proteins involved in cancer cell proliferation and survival.
- Mechanism of Action :
- Case Studies :
Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds containing piperazine are often explored for their antipsychotic and anxiolytic properties.
- Receptor Interaction :
Synthesis and Structure Analysis
The synthesis of this compound involves multiple steps starting from simpler precursors, often requiring careful control of reaction conditions to yield the desired product efficiently. Structural analysis through X-ray crystallography has revealed important conformational details that contribute to its biological activity.
Crystal Structure Insights
The crystal structure reveals that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
